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Compound of Interest

Compound Name: Eremofortin C

Cat. No.: B1259007

For Researchers, Scientists, and Drug Development
Professionals

This document provides detailed application notes and protocols for the cell-free enzymatic
synthesis of Eremofortin C, a key intermediate in the biosynthesis of the mycotoxin PR toxin.
The protocols are based on the heterologous expression and in vitro reconstitution of the
recently identified biosynthetic enzymes from Penicillium roqueforti.

Introduction

Eremofortin C is an eremophilane-type sesquiterpenoid that serves as the immediate
precursor to PR toxin, a mycotoxin produced by Penicillium roqueforti. The in vitro synthesis of
Eremofortin C provides a controlled system to study the enzymatic cascade, produce
standards for analytical purposes, and explore the potential for chemoenzymatic synthesis of
novel eremophilane derivatives. Recent bioinformatics-guided reconstitution of the
Eremofortin C biosynthetic machinery has elucidated the key enzymes and their functions,
enabling a defined, cell-free synthesis approach.[1][2]

The synthesis commences with the common sesquiterpene precursor, farnesyl pyrophosphate
(FPP), and proceeds through a series of enzymatic reactions including cyclization, multi-step
oxidations catalyzed by cytochrome P450 monooxygenases, and a final isomerization.

Biosynthetic Pathway of Eremofortin C
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The in vitro synthesis of Eremofortin C from FPP is a multi-step enzymatic process. The
pathway has been elucidated through the heterologous expression of genes from the P.
roqueforti PR toxin biosynthetic gene cluster.[3][4] The key enzymatic steps are outlined below.
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Caption: Biosynthetic pathway of Eremofortin C from Farnesyl Pyrophosphate.

Experimental Workflow

The overall workflow for the in vitro synthesis of Eremofortin C involves the expression and
purification of the requisite enzymes, followed by a multi-enzyme in vitro reaction and

subsequent analysis of the product.
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Caption: Experimental workflow for the in vitro synthesis of Eremofortin C.
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Quantitative Data Summary

The following table summarizes the key quantitative parameters for the enzymes involved in

the in vitro synthesis of Eremofortin C.

Source . Optimal Vmax )
EC . Optimal Yield
Enzyme Organis Temp. Km (pM) (nmol/m
Number pH . (%)
m (°C) in/mg)
Aristoloc
hene 4.2.3.9 75 30 ~5 ~50 >90
roqueforti
Synthase
P450 b
Monooxy  N/A ' 74 28 N/A N/A N/A
roqueforti
genase 1
P450 b
Monooxy  N/A ' 74 28 N/A N/A N/A
roqueforti
genase 2
P450 b
Monooxy  N/A ' .14 28 N/A N/A N/A
roqueforti
genase 3
DUF3237 b
Isomeras  NJ/A ' 70 30 N/A N/A >80
roqueforti
e
Eremofor
tin C
1.1.1x 56 30 20 4000 33.3
Dehydro roqueforti
genase

Note: N/A indicates data not available in the reviewed literature. The data for Eremofortin C

Dehydrogenase, which converts Eremofortin C to PR toxin, is included for reference.[5]

Experimental Protocols
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Heterologous Expression and Purification of
Biosynthetic Enzymes

This protocol describes a general procedure for the expression of the Eremofortin C
biosynthetic enzymes in a fungal host such as Aspergillus oryzae.

Materials:

o Codon-optimized synthetic genes for aristolochene synthase, P450 monooxygenases, and
DUF3237 isomerase from P. roqueforti.

o Expression vector (e.g., pTAEX3).

o Aspergillus oryzae host strain.

» Protoplasting solution (e.g., 0.6 M KCI, 10 mg/mL Yatalase).

e Transformation buffer (e.g., 0.6 M KCI, 50 mM CacCl2, 10 mM Tris-HCI pH 7.5).
e PEG solution (e.g., 60% PEG 4000, 50 mM CaCl2, 10 mM Tris-HCI pH 7.5).

e Appropriate selection media.

e Lysis buffer (e.g., 50 mM Tris-HCI pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol, protease
inhibitor cocktail).

» Ni-NTA affinity chromatography column.

¢ Size-exclusion chromatography column.

o SDS-PAGE reagents.

e Protein concentration assay kit (e.g., Bradford or BCA).
Protocol:

¢ Gene Cloning: Clone the codon-optimized genes into the expression vector under the control
of a strong inducible promoter.
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o Transformation of A. oryzae:
o Prepare protoplasts from young mycelia of A. oryzae.
o Transform the protoplasts with the expression plasmids using a PEG-mediated method.
o Select positive transformants on appropriate selection media.
e Protein Expression:
o Inoculate a suitable liquid medium with spores of a positive transformant.
o Grow the culture at 28-30°C with shaking.
o Induce protein expression according to the specific promoter system.
o Harvest the mycelia by filtration.
e Protein Purification:
o Resuspend the mycelia in lysis buffer and disrupt by sonication or bead beating.
o Clarify the lysate by centrifugation.
o Apply the supernatant to a Ni-NTA column (assuming a His-tag).
o Wash the column with a low concentration of imidazole.
o Elute the protein with a high concentration of imidazole.
o Further purify the protein by size-exclusion chromatography.

o Verify the purity and determine the concentration of the purified enzyme.

In Vitro Multi-Enzyme Synthesis of Eremofortin C

This protocol outlines the cell-free synthesis of Eremofortin C from FPP using the purified
biosynthetic enzymes.
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Materials:

Purified aristolochene synthase.

o Purified P450 monooxygenases.

o Purified DUF3237 isomerase.

o Farnesyl pyrophosphate (FPP).

e NADPH.

o Reaction buffer (e.g., 50 mM Tris-HCI pH 7.5, 100 mM NacCl, 10% glycerol, 1 mM DTT).

o Ethyl acetate.

e Anhydrous sodium sulfate.

e LC-MS grade solvents.

Protocol:

e Reaction Setup:

o In a microcentrifuge tube, combine the reaction buffer, FPP (e.g., 50-100 uM), and NADPH
(e.g., 1-2 mM).

o Add the purified enzymes to the reaction mixture. The optimal enzyme concentrations
should be determined empirically, but a starting point of 1-5 uM for each enzyme can be
used.

o The total reaction volume can be scaled as needed (e.g., 100 pL to 1 mL).

¢ Incubation:

o Incubate the reaction mixture at 30°C for 4-12 hours with gentle agitation.

e Reaction Quenching and Extraction:
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[e]

Stop the reaction by adding an equal volume of ethyl acetate.

o

Vortex thoroughly and centrifuge to separate the phases.

[¢]

Collect the upper organic phase. Repeat the extraction twice.

[¢]

Pool the organic phases and dry over anhydrous sodium sulfate.

[e]

Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

e Analysis:
o Resuspend the dried extract in a suitable solvent (e.g., methanol).

o Analyze the product by LC-MS and compare the retention time and mass spectrum to an
authentic standard of Eremofortin C.

o For structural confirmation, the product can be purified by preparative HPLC and analyzed
by NMR.

o Quantify the yield of Eremofortin C by constructing a standard curve with a known
concentration of the pure compound.

Conclusion

The protocols outlined in this document provide a framework for the successful in vitro
synthesis of Eremofortin C. By leveraging the power of heterologous expression and in vitro
reconstitution, researchers can now produce this important sesquiterpenoid in a controlled
environment, opening up new avenues for research in mycotoxin biosynthesis, enzyme
mechanisms, and the generation of novel bioactive compounds. The successful
implementation of these protocols will depend on the careful optimization of enzyme
expression, purification, and in vitro reaction conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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